molecular formula C17H19FN2O5S B2453205 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1203002-47-4

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2453205
CAS No.: 1203002-47-4
M. Wt: 382.41
InChI Key: PMRYQEOBDDTDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H19FN2O5S and its molecular weight is 382.41. The purity is usually 95%.
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Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-26(22,23)20-8-6-12(7-9-20)17(21)24-11-13-10-16(25-19-13)14-4-2-3-5-15(14)18/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYQEOBDDTDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a piperidine moiety with a methylsulfonyl substituent. This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that compounds containing isoxazole rings can act as inhibitors of various enzymes and receptors. Specifically, the isoxazole moiety has been associated with the inhibition of p38 MAP kinase, a critical player in inflammatory responses and cancer progression . The presence of the methylsulfonyl group may enhance solubility and bioavailability, potentially increasing the compound's efficacy.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, derivatives of isoxazole have shown IC50 values ranging from 7.9 µM to 92 µM against human breast, ovarian, and colorectal cancer cells . Although specific data for the compound may be limited, these findings suggest a promising anticancer profile.

Neuropharmacological Effects

The benzoylpiperidine fragment has been identified as a privileged structure in drug design, particularly for neuropharmacological applications. Compounds with similar structures have shown notable affinity for serotoninergic and dopaminergic receptors, which are critical targets in treating psychiatric disorders . The potential neuroleptic properties of this compound warrant further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related isoxazole derivatives. For example, one study assessed the effects of various isoxazole compounds on cell proliferation in cancer models. The results indicated that modifications to the isoxazole structure could significantly alter biological activity, suggesting that this compound may possess unique properties worth exploring .

Comparative Analysis

A comparative analysis with other piperidine-based compounds revealed that those with fluorinated phenyl groups exhibited enhanced potency in inhibiting cell growth across different cancer types. The incorporation of the fluorine atom likely contributes to increased hydrophobic interactions with target proteins .

Compound StructureIC50 (µM)Activity Type
Benzoylpiperidine80MAGL Inhibition
Isoxazole Derivative7.9 - 92Anticancer Activity
Piperidine AnalogVariesNeuropharmacology

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